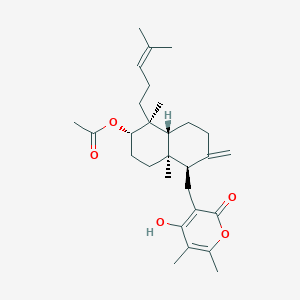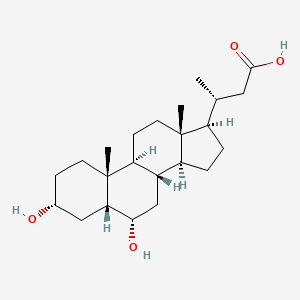
Norhyodeoxycholic acid
Overview
Description
Norhyodeoxycholic acid is a synthetic bile acid derivative of hyodeoxycholic acid. It is a cholanoid compound with the chemical formula C23H38O4 and a molecular weight of 378.6 g/mol . This compound is known for its role as an intermediate in the synthesis of other bile acid derivatives and has been used in various scientific research applications.
Mechanism of Action
Target of Action
Norhyodeoxycholic acid (norUDCA) is a derivative of ursodeoxycholic acid (UDCA), a secondary bile acid produced by intestinal bacteria . The primary targets of norUDCA are the liver cells, specifically both parenchymal and non-parenchymal liver cells . These cells play a crucial role in the metabolism and detoxification processes in the body.
Mode of Action
It is known that norudca exerts its effects in the liver through multiple possibly interrelated pathways, including alterations of bile acid . It is believed to interact with its targets and induce changes that counteract cholestasis, steatosis, hepatic inflammation, and fibrosis, inhibit hepatocellular proliferation, and promote autophagy .
Biochemical Pathways
NorUDCA affects several biochemical pathways in the body. It is involved in the regulation of metabolic pathways that control the flux of metabolites, ensuring that the output of the pathways meets biological demand . The exact biochemical pathways affected by norUDCA and their downstream effects are still under investigation .
Pharmacokinetics
It is known that norudca has a favorable safety profile
Result of Action
The administration of norUDCA has been shown to have beneficial effects in the treatment of liver disorders. It has been observed to reduce serum alkaline phosphatase levels in a dose-dependent manner during a 12-week treatment . Moreover, norUDCA has been shown to improve liver tests of patients with chronic active hepatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norhyodeoxycholic acid can be synthesized through the chemical modification of hyodeoxycholic acid. The synthesis involves the dehydroxylation of the 7β-hydroxy group and epimerization of the 6β-hydroxy group into a 6α-hydroxy group . The reaction conditions typically include the use of specific enzymes or chemical reagents to facilitate these transformations.
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of hyodeoxycholic acid derivatives. The process includes the use of advanced chemical synthesis techniques and purification methods to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Norhyodeoxycholic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound .
Scientific Research Applications
Norhyodeoxycholic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other bile acid derivatives.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of synthetic bile acids and related compounds.
Comparison with Similar Compounds
Hyodeoxycholic Acid: A precursor to norhyodeoxycholic acid with similar chemical properties.
Ursodeoxycholic Acid: Another bile acid derivative with therapeutic applications in liver diseases.
Chenodeoxycholic Acid: A primary bile acid involved in bile acid metabolism.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications. Its ability to act as an intermediate in the synthesis of other bile acid derivatives makes it valuable in both research and industrial contexts .
Properties
IUPAC Name |
(3R)-3-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-13(10-21(26)27)16-4-5-17-15-12-20(25)19-11-14(24)6-8-23(19,3)18(15)7-9-22(16,17)2/h13-20,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15+,16-,17+,18+,19+,20+,22-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAVIUQLFUYWMT-NNUWNQTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


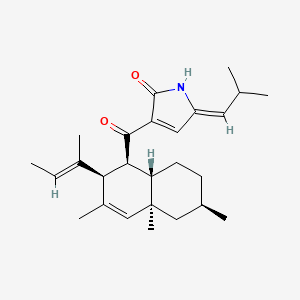
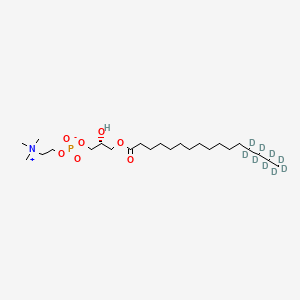


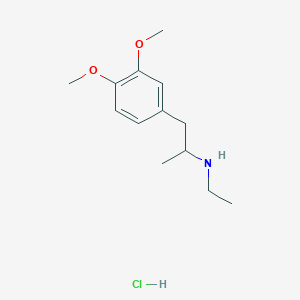
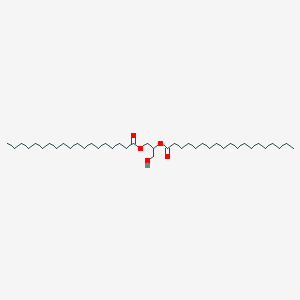
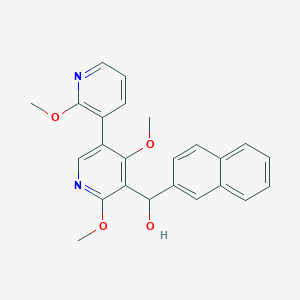
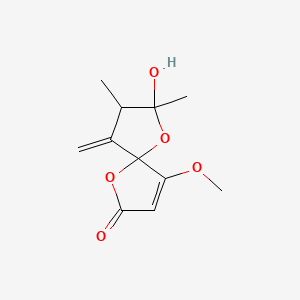

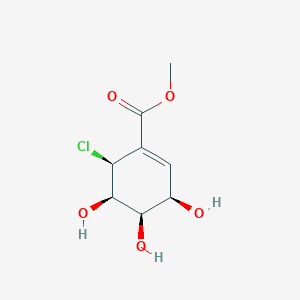
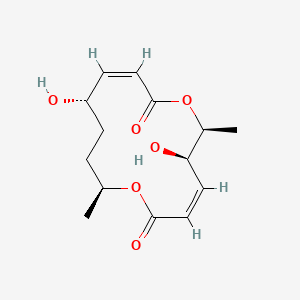
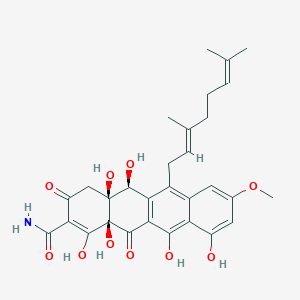
![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)
